molecular formula C6H8O3 B3424322 3,4-Dihydro-2H-pyran-2-carboxylic acid CAS No. 34201-01-9

3,4-Dihydro-2H-pyran-2-carboxylic acid

Cat. No. B3424322
CAS RN: 34201-01-9
M. Wt: 128.13 g/mol
InChI Key: OTLWUWJIIXAOEO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-2-carboxylic acid is an organic compound with the empirical formula C6H8O3 . It is a solid substance .

Scientific Research Applications

X-ray Diffraction and Quantum-Chemical Analysis

3,4-Dihydro-2H-pyran-2-carboxylic acid has been the subject of structural investigation using X-ray diffraction analysis and quantum-chemical calculations. Studies revealed that the molecule exists in the form of an endo isomer and forms a racemate of enantiomeric endo stereomers in its single crystal form, demonstrating its complex stereochemistry (Kovalskyi et al., 2011).

Enantiospecific Synthesis

Research has focused on the enantiospecific synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid derivatives, such as the synthesis of enantiomers from hydroxybutanoates. This demonstrates its significance in stereochemically controlled synthetic processes (Deschenaux et al., 1989).

Polyaddition in Metal Complexes

This compound has been used in the study of polyaddition reactions with metal complexes, leading to the formation of cyclic oligo(acetal-esters). This highlights its potential applications in polymer chemistry and materials science (Maślińska-Solich et al., 1995).

Antitumor Agent Synthesis

Studies have also been conducted on the synthesis and structure-activity relationships of poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] and its derivatives as antitumor agents. These investigations show the compound's potential in the development of novel antitumor therapies (Han et al., 1990).

Selenium-Catalyzed Cyclization

Research has explored selenium-catalyzed regioselective cyclization of unsaturated carboxylic acids to produce 3,6-dihydro-2H-pyran-2-ones, demonstrating its utility in catalytic synthesis and organic transformations (Singh & Wirth, 2011).

Polynucleotide Analog Synthesis

3,4-Dihydro-2H-pyran-2-carboxylic acid derivatives have been utilized in the synthesis and characterization of polynucleotide analogs. This shows its potential applications in the field of biochemistry and molecular biology (Han et al., 1992).

properties

IUPAC Name

3,4-dihydro-2H-pyran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWUWJIIXAOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955746
Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyran-2-carboxylic acid

CAS RN

34201-01-9, 16698-52-5
Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium 3,4-dihydro-2H-pyran-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
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Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
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Record name 3,4-dihydro-2H-pyran-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
42
Citations
YP Kovalskyi, VV Kinzhybalo, NM Karpiak… - Chemistry of …, 2011 - Springer
The structure of synthesized 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was investigated by the single crystal X-ray diffraction analysis method. It was established that the …
Number of citations: 1 link.springer.com
ЯП Ковальский, ВВ Кинжибало, НМ Карпяк… - Chemistry of …, 2021 - 5.179.29.131
The structure of synthesized 2, 5-dimethyl-3, 4-dihydro-2H-pyran-2-carboxylic acid was investigated by the single crystal X-ray diffraction analysis method. It was established that the …
Number of citations: 3 5.179.29.131
SK Kang, JH Jeon, T Yamaguchi, RK Hong… - Tetrahedron: Asymmetry, 1995 - Elsevier
Porcine pancreas lipase(PPL)-catalyzed acetylation of (±)-2-hydroxymethyl-3,4-dihydro-2H-pyran with vinyl acetate in organic solvent afforded (S)-(+)-2-acetoxymethyl-3,4-dihydro-2H-…
Number of citations: 11 www.sciencedirect.com
J Brezinski, D Kubler, A Montagna - The Journal of Organic …, 1959 - ACS Publications
The preparation of ethyl 3, 4-dihydro-2H-py-ran-2-carboxylate3 and the subsequent reaction with phenols to prepare ethyl 6-aryloxytetrahydropy-ran-2-carboxylates4 havebeen reported…
Number of citations: 6 pubs.acs.org
S ISODA, H YAMAGUCHI, Y SATOH… - Chemical and …, 1980 - jstage.jst.go.jp
The two isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid (9) and those of 5-aminomethyl-1, 4-dioxane-2-carboxylic acid (18) were synthesized from 2-ethoxycarbonyl-3, …
Number of citations: 1 www.jstage.jst.go.jp
RR Whetstone, SA Ballard - Journal of the American Chemical …, 1951 - ACS Publications
The many published syntheses of lysine have in-variably required lengthening of a chain of less than six carbon atoms, introduction of one or more functional groups into a six-carbon …
Number of citations: 29 pubs.acs.org
N Karpyak, G Marshalok, Y Kovalskyi, M Fedevych - 2009 - vlp.com.ua
Kinetic regularities of joint obtaining of 2, 5-diethyl-3, 4-dihydro-2H-pyran-2-methanol and sodium salt of 2, 5-diethyl-3, 4-dihydro-2H-pyran-2-carboxylic acid have been investigated. …
Number of citations: 5 vlp.com.ua
YP Kovalskyi, OI Marshalok, NM Vytrykush… - Chemistry of …, 2014 - Springer
The mechanism of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in the Cannizzaro reaction in ethanol was studied by quantum-chemical modeling. The …
Number of citations: 2 link.springer.com
CW Smith, DG Norton, SA Ballard - Journal of the American …, 1951 - ACS Publications
Discussion In the preceding paper the thermal addition of vinyl ethers to unsaturated carbonylic compounds is described. This reaction has been extended to the addition of the carbon-…
Number of citations: 29 pubs.acs.org
EA Mash, JB Arterburn, SK Nimkar - Journal of carbohydrate …, 1992 - Taylor & Francis
A synthesis of (S)-l-phenyl-2-(tert-butyldiphenylsilyloxy)ethyl (2R, 4R. 6S 4-tert-butyldiphenylsilyloxy-6-hydroxymethyl-3, 4, 5, 6-tetrahydro-2H-pyran-2-yl ether, a potentially valuable …
Number of citations: 4 www.tandfonline.com

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